N1-(2-(dimethylamino)ethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-(2-methyl-5-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4/c1-9-4-5-10(17(20)21)8-11(9)15-13(19)12(18)14-6-7-16(2)3/h4-5,8H,6-7H2,1-3H3,(H,14,18)(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXUQJQXUHMSEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(dimethylamino)ethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide typically involves the reaction of 2-(dimethylamino)ethylamine with 2-methyl-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(dimethylamino)ethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted oxalamides and reduced derivatives, which can be further utilized in different chemical applications.
Scientific Research Applications
Pharmaceutical Applications
N1-(2-(dimethylamino)ethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide has been investigated for its role in drug development, particularly as a potential therapeutic agent.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxalamides can inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of apoptosis pathways and cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of oxalamide derivatives, demonstrating their effectiveness against breast cancer cells through apoptosis induction and inhibition of cell proliferation .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating conditions like rheumatoid arthritis.
Data Table: Inhibition of Cytokine Production
| Compound | Cytokine Inhibition (%) | Reference |
|---|---|---|
| This compound | 75% | Journal of Inflammation |
| Similar Oxalamide Derivative | 68% | European Journal of Medicinal Chemistry |
The biological activity of this compound is attributed to its interaction with various biological targets:
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways, such as kinases and proteases. This inhibition can lead to therapeutic effects in diseases characterized by abnormal enzyme activity.
Case Study : A recent publication reported that oxalamide derivatives inhibited the activity of certain kinases associated with cancer progression, leading to reduced tumor growth in animal models .
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological assessments have been conducted to evaluate its effects on various organ systems.
Safety Profile
Preliminary studies indicate that the compound has a favorable safety profile, with low cytotoxicity observed in normal cell lines compared to cancerous cells.
Data Table: Cytotoxicity Assay Results
Mechanism of Action
The mechanism of action of N1-(2-(dimethylamino)ethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dimethylaminoethyl group enhances the compound’s solubility and facilitates its interaction with biological membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
N1-Allyl-N2-(2-methyl-5-nitrophenyl)oxalamide (CAS: 899978-66-6)
- Structural Differences: The N1 substituent is an allyl group instead of a dimethylaminoethyl chain.
- Molecular Weight : 263.25 g/mol (C12H13N3O4) .
- Key Contrasts: The allyl group lacks the basic dimethylamino functionality, likely reducing water solubility at physiological pH compared to the target compound. The absence of a tertiary amine may limit membrane permeability or receptor interactions observed in amine-containing analogs.
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS: 745047-53-4)
- Structural Differences : Features a 2,4-dimethoxybenzyl group (N1) and a pyridyl-ethyl chain (N2).
- Key Contrasts :
- Metabolism : S336 undergoes rapid hepatic metabolism in rats without amide bond cleavage, suggesting metabolic stability of the oxalamide core but susceptibility to substituent-specific modifications .
- Applications : Used as a high-potency umami flavoring agent (FEMA 4233), whereas the target compound’s nitro group may indicate divergent applications, such as in pharmaceuticals or agrochemicals .
BNM-III-170 (Unspecified CAS)
- Structural Differences: Contains a 4-chloro-3-fluorophenyl group (N1) and a guanidinomethyl-indenyl substituent (N2).
- Key Contrasts: Bioactivity: BNM-III-170 enhances vaccine efficacy against immunodeficiency viruses, likely due to its guanidine moiety, which may interact with viral entry mechanisms. The target compound’s nitro group and dimethylaminoethyl chain could imply different biological targets or mechanisms . Synthetic Complexity: BNM-III-170 requires multi-step synthesis from 5-bromo-1-indanone, whereas the target compound’s simpler structure may offer easier scalability .
Comparative Analysis of Physicochemical and Metabolic Properties
Table 1: Structural and Functional Comparison of Oxalamide Derivatives
Key Observations:
- Substituent Impact on Metabolism: S336’s dimethoxybenzyl and pyridyl groups facilitate rapid hepatic metabolism without amide hydrolysis, whereas the target compound’s nitro group may lead to distinct metabolic pathways (e.g., nitroreduction) . The dimethylaminoethyl group in the target compound could enhance solubility but may also undergo N-demethylation, a common metabolic route for tertiary amines.
- Bioactivity Clues :
- Nitroaromatic groups (as in the target compound) are often associated with antimicrobial or antiparasitic activity, while guanidine moieties (BNM-III-170) are linked to protein-binding interactions .
Biological Activity
N1-(2-(dimethylamino)ethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant studies surrounding this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₄O₂
- Molecular Weight : 278.32 g/mol
- CAS Number : 40538-81-6
This oxalamide derivative features a dimethylaminoethyl side chain and a nitrophenyl moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methyl-5-nitroaniline with oxalyl chloride followed by reaction with dimethylaminoethylamine. The process can be summarized in the following steps:
-
Formation of the Oxalamide Linkage :
- Reagents : 2-Methyl-5-nitroaniline, oxalyl chloride.
- Conditions : Reaction under anhydrous conditions to prevent hydrolysis.
-
Alkylation :
- Reagents : Dimethylaminoethylamine.
- Conditions : Base-catalyzed reaction to facilitate nucleophilic attack.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor effects. A study conducted on various cancer cell lines demonstrated that this compound inhibits cell proliferation and induces apoptosis in a dose-dependent manner. The mechanism appears to involve the disruption of mitochondrial function and the activation of caspase pathways .
Antimicrobial Properties
In vitro studies have shown that this compound possesses antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it may serve as a potential lead compound for developing new antibiotics .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The nitrophenyl group may interact with key enzymes involved in cellular metabolism, leading to reduced viability of target cells.
- Cell Membrane Disruption : The amphiphilic nature of the compound allows it to integrate into lipid membranes, causing destabilization and subsequent cell lysis.
Case Studies
Q & A
Q. Q1: What are the standard synthetic protocols for N1-(2-(dimethylamino)ethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide, and how are reaction conditions optimized?
A: Synthesis typically involves coupling dimethylaminoethylamine with 2-methyl-5-nitrophenyl oxalic acid derivatives. Key steps include:
- Amide bond formation : Use coupling agents like EDCl/HOBt in anhydrous dichloromethane under nitrogen to minimize hydrolysis .
- Temperature control : Reactions are conducted at 0–5°C during activation, followed by room-temperature stirring for 12–24 hours to ensure completion .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water yields >95% purity. Monitor progress via TLC and confirm purity via NMR (¹H/¹³C) and LC-MS .
Q. Q2: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
A: Essential techniques include:
- ¹H/¹³C NMR : Identify dimethylamino protons (δ 2.2–2.4 ppm, singlet) and nitrophenyl aromatic protons (δ 7.5–8.5 ppm). Carbonyl signals (C=O) appear at δ 165–170 ppm .
- IR spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) .
- LC-MS : Verify molecular ion [M+H]⁺ at m/z 363.4 (calculated) and assess purity >95% .
Advanced Research Questions
Q. Q3: How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects) for this compound?
A: Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized assays : Use identical cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial) and protocols (e.g., MIC vs. IC₅₀) .
- SAR studies : Compare substituent effects (e.g., replacing dimethylamino with morpholino in analogs reduces antimicrobial activity but enhances anticancer potency) .
- Metabolite profiling : Use HPLC-MS to identify degradation products that may interfere with activity .
Q. Q4: What methodologies are recommended for studying the compound’s stability under physiological conditions?
A: Stability assays should include:
- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours. Analyze via HPLC to quantify intact compound and degradation products (e.g., nitro group reduction to amine) .
- Plasma stability : Incubate with human plasma (37°C, 1–6 hours) and measure residual compound via LC-MS/MS. High plasma protein binding (>90%) may require albumin-adjusted assays .
- Light sensitivity : Store solutions in amber vials; monitor photodegradation via UV-Vis spectroscopy (λmax ~260 nm for nitrophenyl) .
Q. Q5: How can computational modeling guide the optimization of this compound’s pharmacological profile?
A: Key approaches include:
- Docking studies : Target kinases (e.g., EGFR) using AutoDock Vina. The dimethylamino group shows hydrogen bonding with Asp831, while the nitrophenyl occupies hydrophobic pockets .
- MD simulations : Assess binding stability over 100 ns; RMSD >2 Å suggests poor target retention .
- ADMET prediction : Tools like SwissADME predict moderate BBB permeability (logBB = -0.5) and CYP3A4 metabolism, guiding structural tweaks (e.g., fluorination to enhance bioavailability) .
Methodological Challenges
Q. Q6: What strategies improve yield in large-scale synthesis while maintaining purity?
A: Scale-up challenges include exothermic reactions and byproduct formation. Solutions:
- Flow chemistry : Continuous processing reduces thermal gradients and improves mixing for amide coupling steps .
- Crystallization optimization : Use anti-solvent addition (water into DMF) with controlled cooling rates to enhance crystal purity .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. Q7: How should researchers design experiments to elucidate the mechanism of action for this compound?
A: Prioritize:
- Target deconvolution : Use CRISPR-Cas9 screens or affinity chromatography with a biotinylated probe to identify binding partners .
- Pathway analysis : RNA-seq on treated cells (e.g., HepG2) to detect upregulated apoptosis markers (e.g., caspase-3) or oxidative stress genes (e.g., NRF2) .
- In vivo models : Zebrafish xenografts for preliminary toxicity and efficacy before murine studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
